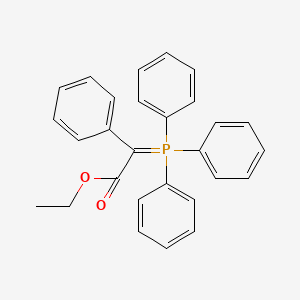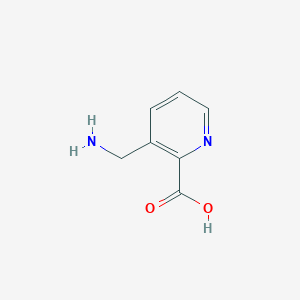
2-Methoxy-4-methylpyrimidin-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-4-methylpyrimidin-5-ol is a heterocyclic aromatic compound with the molecular formula C6H8N2O2. It belongs to the pyrimidine family, which is known for its wide range of biological and pharmaceutical applications. This compound is characterized by a pyrimidine ring substituted with a methoxy group at the 2-position, a methyl group at the 4-position, and a hydroxyl group at the 5-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-methylpyrimidin-5-ol can be achieved through various methods. One common approach involves the reaction of 2-methoxy-4-methylpyrimidine with an oxidizing agent to introduce the hydroxyl group at the 5-position. The reaction conditions typically involve the use of solvents such as toluene and catalysts like potassium permanganate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through crystallization and drying to obtain the final product in a stable form.
Análisis De Reacciones Químicas
Types of Reactions
2-Methoxy-4-methylpyrimidin-5-ol undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The hydroxyl group at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in toluene is commonly used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride can be employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different biological and chemical properties depending on the nature of the substituents introduced.
Aplicaciones Científicas De Investigación
2-Methoxy-4-methylpyrimidin-5-ol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex pyrimidine derivatives.
Industry: The compound is used in the production of dyes, pigments, and other chemical products.
Mecanismo De Acción
The mechanism of action of 2-Methoxy-4-methylpyrimidin-5-ol involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxy-4-methylpyrimidine: Lacks the hydroxyl group at the 5-position.
4-Methoxy-2-methylpyrimidine: Has the methoxy and methyl groups at different positions.
2-Methoxy-5-methylpyrimidine: The methyl group is at the 5-position instead of the 4-position.
Uniqueness
2-Methoxy-4-methylpyrimidin-5-ol is unique due to the presence of the hydroxyl group at the 5-position, which imparts distinct chemical and biological properties. This functional group allows for additional chemical modifications and interactions, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C6H8N2O2 |
|---|---|
Peso molecular |
140.14 g/mol |
Nombre IUPAC |
2-methoxy-4-methylpyrimidin-5-ol |
InChI |
InChI=1S/C6H8N2O2/c1-4-5(9)3-7-6(8-4)10-2/h3,9H,1-2H3 |
Clave InChI |
BLVFGGNBDAPBQF-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=NC=C1O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


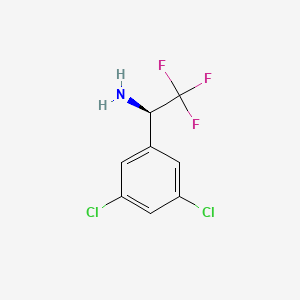
![5,7-Diethoxythieno[3,2-b]pyridine](/img/structure/B13029867.png)
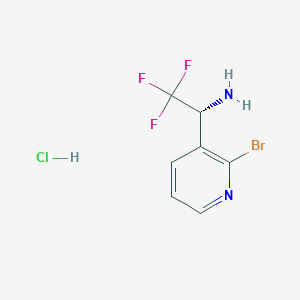
![Tert-butyl [3-oxo-5-(trifluoromethyl)cyclohexyl]carbamate](/img/structure/B13029889.png)
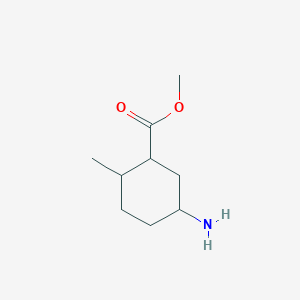
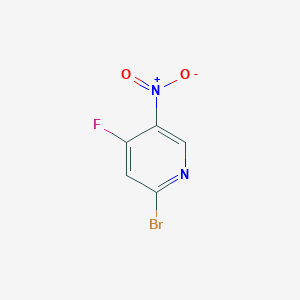
![4-Methoxyfuro[3,2-D]pyrimidine-6-carboxamide](/img/structure/B13029911.png)
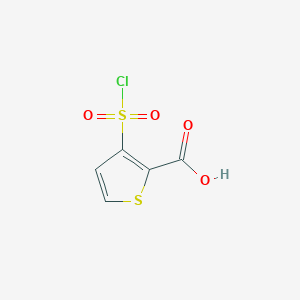

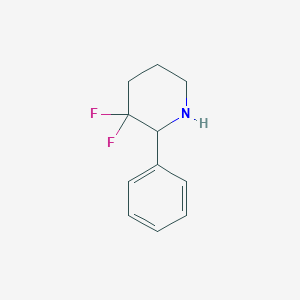
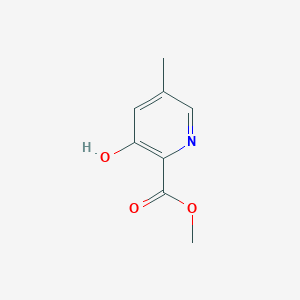
![(2R,3R,5R)-5-(7-Amino-3H-[1,2,3]triazolo[4,5-D]pyrimidin-3-YL)-4,4-difluoro-2-(hydroxymethyl)tetrahydrofuran-3-OL](/img/structure/B13029938.png)
